2,3-Pentadiene
Overview
Description
2,3-Pentadiene, also known as 1,3-dimethylallene, is an organic compound with the molecular formula C5H8. It is a type of diene, specifically a cumulated diene, characterized by having two adjacent double bonds. This compound is notable for its unique structure and reactivity, making it an interesting subject of study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Pentadiene can be synthesized through various methods. One common approach involves the dehydration of 2-methyl-2,4-pentanediol in the presence of a supported metal catalyst and a catalyst auxiliary agent. This method avoids the use of strong acids, thereby improving product selectivity and yield while minimizing equipment corrosion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of elimination reactions on allylic halides or dihalides. These reactions typically require strong, sterically hindered bases to prevent competing substitution reactions .
Chemical Reactions Analysis
2,3-Pentadiene undergoes various types of chemical reactions, including:
Oxidation:
Reagents and Conditions: Common oxidizing agents such as potassium permanganate or ozone can be used.
Major Products: Oxidation typically leads to the formation of carboxylic acids or ketones.
Reduction:
Reagents and Conditions: Hydrogenation using catalysts like palladium on carbon.
Major Products: Reduction results in the formation of alkanes.
Substitution:
Reagents and Conditions: Halogenation using halogens like chlorine or bromine.
Major Products: Halogenated derivatives of this compound.
Cycloaddition:
Reagents and Conditions: Diels-Alder reactions with dienophiles.
Major Products: Cyclohexene derivatives.
Scientific Research Applications
2,3-Pentadiene has several applications in scientific research:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and stability compared to other dienes.
Biology and Medicine:
- Investigated for its potential role in the synthesis of biologically active compounds.
- Used in the study of enzyme mechanisms and metabolic pathways involving dienes .
Industry:
- Employed in the production of polymers and other industrial chemicals.
- Used as an intermediate in the synthesis of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of 2,3-pentadiene involves its ability to participate in various chemical reactions due to its cumulated diene structure. This structure allows for unique interactions with molecular targets, such as enzymes and other reactive species. The pathways involved often include the formation of reactive intermediates, such as radicals or carbocations, which then undergo further transformations .
Comparison with Similar Compounds
2,3-Pentadiene can be compared with other similar compounds, such as:
1,3-Pentadiene:
Structure: Conjugated diene with double bonds separated by a single bond.
Reactivity: More stable due to resonance stabilization.
1,4-Pentadiene:
Structure: Isolated diene with double bonds separated by more than one single bond.
Reactivity: Less stable compared to conjugated dienes.
Uniqueness of this compound:
- The cumulated diene structure of this compound makes it more reactive and less stable compared to conjugated and isolated dienes. This unique reactivity is valuable in various synthetic applications .
Biological Activity
2,3-Pentadiene is a cumulated diene with the molecular formula C5H6. Its unique structure allows it to participate in various chemical reactions, leading to potential biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Reactivity
The cumulated diene structure of this compound contributes to its high reactivity. It can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or ozone.
- Reduction : Hydrogenation can convert it into alkanes.
- Substitution : Halogenation can produce halogenated derivatives.
- Cycloaddition : Participates in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
The mechanism by which this compound exerts its biological effects is primarily through its ability to form reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to alterations in cellular functions:
- Cell Membrane Disruption : Studies suggest that compounds derived from this compound may disrupt cell membranes, increasing permeability and causing cytoplasmic leakage .
- Enzyme Interaction : The compound may also act as an inhibitor or modulator of various enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Antifungal Study : A study on novel 1,4-pentadiene-3-one derivatives showed that compound W12 had an antifungal activity of 96.2% against Sclerotinia sp., indicating the potential for developing new fungicides based on pentadiene structures .
- Antiviral Research : Compounds derived from pentadiene structures were tested for their ability to inhibit TMV. One derivative achieved an EC50 of 105.4 μg/mL, demonstrating significant antiviral potential compared to existing treatments .
Comparative Analysis with Similar Compounds
Compound | Structure Type | Reactivity | Biological Activity |
---|---|---|---|
This compound | Cumulated diene | Highly reactive | Antimicrobial potential |
1,3-Pentadiene | Conjugated diene | More stable due to resonance | Moderate biological activity |
1,4-Pentadiene | Isolated diene | Less reactive | Antiviral and antifungal activity |
The comparison highlights that while this compound is more reactive due to its cumulated structure, its derivatives often exhibit more defined biological activities when compared to other types of pentadienes.
Properties
InChI |
InChI=1S/C5H8/c1-3-5-4-2/h3-4H,1-2H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODAMDNJNMAKAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207848 | |
Record name | 2,3-Pentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591-96-8 | |
Record name | 2,3-Pentadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Pentadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Pentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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